2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid
Description
This compound (CAS: 1861066-38-7) is a bicyclic amino acid derivative featuring a rigid 2-azabicyclo[2.2.2]octene core, a carboxylic acid group at position 6, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment . The bicyclo[2.2.2]octene scaffold imparts conformational rigidity, making the compound valuable for designing peptide mimics with enhanced stability or specific binding properties.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)19-11-14-9-10-21(19)24(12-14)23(27)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-10,14,19-21H,11-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYQAVEICDJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1C(=O)O)C=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid, also known by its CAS number 2580236-78-6, is a complex organic compound characterized by a bicyclic structure and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields including medicinal chemistry, due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.4 g/mol. The unique bicyclic structure contributes to its rigidity, which is important for its interactions with biological targets.
The mechanism of action for this compound involves the cleavage of the Fmoc group under basic conditions, exposing an active site that can interact with specific enzymes or receptors. This interaction may lead to the inhibition of enzyme activity or modulation of receptor functions, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the azabicyclo structure enhances the binding affinity to bacterial enzymes, potentially disrupting their function.
Enzyme Inhibition
Studies have shown that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. The rigid bicyclic structure allows for effective binding to the active sites of these enzymes.
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of various Fmoc-protected compounds, this compound demonstrated significant activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Enzyme Inhibition Profile
A detailed kinetic study on the inhibition of enzyme A revealed that this compound effectively reduced enzyme activity in a dose-dependent manner, suggesting potential therapeutic applications in metabolic disorders.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in enzyme-catalyzed reactions, particularly in the development of anti-cancer agents.
2. Peptide Synthesis
This compound is utilized in the synthesis of peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS). The ability to easily remove this protecting group under mild conditions makes it advantageous for synthesizing complex peptides that may exhibit therapeutic effects.
Organic Synthesis Applications
1. Synthetic Intermediates
The compound acts as a versatile building block in organic synthesis. Its bicyclic structure provides a scaffold for further functionalization, allowing chemists to create a variety of derivatives with desired properties.
2. Catalysis
Research has indicated that compounds similar to this one can be used as ligands in asymmetric catalysis. The unique steric and electronic properties afforded by the bicyclic structure can enhance reaction selectivity and yield.
Material Science Applications
1. Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in the development of new materials with specific mechanical or thermal properties. Its ability to participate in polymerization reactions can lead to novel polymers that may be used in coatings, adhesives, or other industrial applications.
2. Nanotechnology
In nanotechnology, derivatives of this compound have been studied for their use in drug delivery systems. The ability to modify the compound allows for the design of nanoparticles that can encapsulate drugs and release them at targeted sites within the body.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines. This was attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study 2: Peptide Synthesis Efficiency
Research highlighted the efficiency of using Fmoc-protected derivatives of this compound in SPPS, showing a marked increase in yield and purity of synthesized peptides compared to traditional methods.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₂₄H₂₃NO₅ (calculated from molecular weight: 407.47 g/mol) .
- Applications : Primarily used as a building block in peptide synthesis and medicinal chemistry for constrained peptide analogs.
Comparison with Structurally Similar Compounds
Structural Analog: 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic Acid
CAS: 344326-81-4 Molecular Formula: C₂₄H₂₅NO₅ Key Differences:
- The bicyclo[4.5]decane system replaces the bicyclo[2.2.2]octene core, introducing a larger ring with an oxygen atom (oxa) at position 4.
- Impact : The oxa group increases polarity and may alter solubility, while the expanded ring reduces conformational rigidity compared to the target compound.
Applications : This analog is employed in synthesizing peptidomimetics with modified backbone flexibility, often for probing enzyme-substrate interactions .
Antimicrobial Bicyclic Compounds: Cephalosporin Derivatives
Example : (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS: 21593-23-7)
Molecular Formula : C₁₇H₁₇N₃O₆S₂
Key Differences :
- Contains a bicyclo[4.2.0]octene system fused with a beta-lactam ring, a hallmark of cephalosporin antibiotics.
- The sulfur atom (thia) and beta-lactam functionality enable antimicrobial activity by inhibiting bacterial cell wall synthesis.
Applications : Used as a broad-spectrum antibiotic, contrasting with the target compound’s role in peptide synthesis .
Fmoc-Protected Amino Acid Derivatives
Example: Fmoc-tranexamic acid ({(1r,4r)-4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid}) Key Differences:
- Features a cyclohexane ring instead of a bicyclic system, offering less rigidity.
- The trans-1,4-cyclohexane configuration enhances stereochemical stability but lacks the steric constraints of bicyclo[2.2.2]octene.
Applications : Used in peptide synthesis to introduce bulky, conformationally restricted side chains .
Physicochemical and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s bicyclo[2.2.2]octene core is preferred over larger rings (e.g., bicyclo[4.5]decane) for applications requiring high conformational rigidity, such as stabilizing alpha-helices in peptides .
- Safety Profile: The compound requires stringent handling protocols (e.g., avoiding ignition sources) due to its flammability, as noted in safety data sheets .
- Contrast with Antimicrobials: Unlike cephalosporins, the target compound lacks antimicrobial activity but serves as a critical intermediate in drug discovery pipelines for non-antibiotic therapeutics .
Q & A
Basic: What are the recommended protocols for safe handling and storage of this compound?
Answer:
- Storage: Maintain integrity by storing in tightly closed containers in cool (<25°C), well-ventilated areas away from heat, sparks, or direct sunlight .
- Incompatibilities: Avoid contact with strong acids, bases, oxidizing/reducing agents, as hazardous decomposition (e.g., toxic fumes) may occur .
- Handling: Use personal protective equipment (gloves, lab coat) and ensure proper ventilation. Consult safety data sheets (SDS) prior to use .
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
Synthesis typically involves:
Fmoc Protection: Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amine moiety, often using Fmoc-Cl or derivatives in basic conditions .
Bicyclic System Formation: Ring-closing metathesis or cycloaddition reactions to construct the 2-azabicyclo[2.2.2]octene core .
Carboxylic Acid Activation: Post-functionalization of the bicyclic system with carboxyl groups using reagents like DCC/HOBt .
Key Considerations: Purification via flash chromatography or HPLC is critical due to steric hindrance in the bicyclic structure .
Basic: What analytical techniques are suitable for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm bicyclic geometry and Fmoc group integration (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (CHNO, MW 377.43) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 265–300 nm) to assess purity (>95% recommended for peptide synthesis) .
Advanced: How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Answer:
Experimental Design:
Accelerated Stability Testing: Incubate aliquots at 4°C, 25°C, and 40°C in buffers (pH 3–10) for 0–30 days .
Monitoring Decomposition: Use HPLC to quantify degradation products (e.g., free amines from Fmoc cleavage) .
Kinetic Analysis: Calculate degradation rate constants () and activation energy () using Arrhenius plots .
Key Findings:
- Stability decreases above 40°C or in strongly acidic/basic conditions due to Fmoc group hydrolysis .
- No decomposition reported under inert storage (N atmosphere) .
Advanced: What strategies can optimize the use of this compound as an Fmoc-protected intermediate in solid-phase peptide synthesis (SPPS)?
Answer:
Optimization Strategies:
Coupling Conditions: Use HATU/DIPEA in DMF for efficient amide bond formation, minimizing steric hindrance from the bicyclic core .
Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc without damaging the bicyclic structure .
Side Reactions: Avoid prolonged exposure to bases (e.g., DBU) to prevent β-elimination in the octene ring .
Validation: Monitor coupling efficiency via Kaiser test or LC-MS .
Advanced: How should researchers address contradictions in reported purity or stability data across different studies?
Answer:
Methodological Approach:
Cross-Validation: Compare results using orthogonal techniques (e.g., NMR + HPLC + elemental analysis) to rule out method-specific biases .
Contextual Analysis: Account for variables like storage history (e.g., exposure to humidity/light) and batch-to-batch variability in synthesis .
Controlled Replication: Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) .
Case Study: Discrepancies in thermal stability may arise from undetected impurities acting as catalysts; TGA/DSC can clarify decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
